4-(1,2,3,4-Tetrahydronaphthalen-1-yl)butanal
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Overview
Description
4-(1,2,3,4-Tetrahydronaphthalen-1-yl)butanal is an organic compound with the molecular formula C14H18O. It is a derivative of naphthalene, specifically a tetrahydronaphthalene derivative, which means it has a partially saturated naphthalene ring system. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,2,3,4-Tetrahydronaphthalen-1-yl)butanal typically involves the hydrogenation of naphthalene to produce 1,2,3,4-tetrahydronaphthalene, followed by a series of reactions to introduce the butanal group. One common method involves the catalytic hydrogenation of naphthalene using a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions . The resulting 1,2,3,4-tetrahydronaphthalene is then subjected to a formylation reaction to introduce the butanal group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(1,2,3,4-Tetrahydronaphthalen-1-yl)butanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions may use reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: 4-(1,2,3,4-Tetrahydronaphthalen-1-yl)butanoic acid.
Reduction: 4-(1,2,3,4-Tetrahydronaphthalen-1-yl)butanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-(1,2,3,4-Tetrahydronaphthalen-1-yl)butanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(1,2,3,4-Tetrahydronaphthalen-1-yl)butanal depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways involved can vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydronaphthalene: A simpler derivative without the butanal group.
4-(1,2,3,4-Tetrahydronaphthalen-1-yl)butanoic acid: The oxidized form of the compound.
4-(1,2,3,4-Tetrahydronaphthalen-1-yl)butanol: The reduced form of the compound.
Uniqueness
4-(1,2,3,4-Tetrahydronaphthalen-1-yl)butanal is unique due to the presence of both the tetrahydronaphthalene ring system and the butanal group, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C14H18O |
---|---|
Molecular Weight |
202.29 g/mol |
IUPAC Name |
4-(1,2,3,4-tetrahydronaphthalen-1-yl)butanal |
InChI |
InChI=1S/C14H18O/c15-11-4-3-7-13-9-5-8-12-6-1-2-10-14(12)13/h1-2,6,10-11,13H,3-5,7-9H2 |
InChI Key |
YJDQHJDSHMERAT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)CCCC=O |
Origin of Product |
United States |
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